Ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate

LogP partition coefficient chromatographic retention

Ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate (CAS 40129-54-2) is a substituted 3,4-dihydroisoquinoline bearing an (ethoxycarbonyl)methylene ylidene moiety at the 1-position and methoxy groups at the 6- and 7-positions. It is classified within the dihydroisoquinolinylidene acetate chemotype and is listed as an AldrichCPR screening compound by Sigma-Aldrich.

Molecular Formula C15H19NO4
Molecular Weight 277.31 g/mol
CAS No. 40129-54-2
Cat. No. B11997258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate
CAS40129-54-2
Molecular FormulaC15H19NO4
Molecular Weight277.31 g/mol
Structural Identifiers
SMILESCCOC(=O)C=C1C2=CC(=C(C=C2CCN1)OC)OC
InChIInChI=1S/C15H19NO4/c1-4-20-15(17)9-12-11-8-14(19-3)13(18-2)7-10(11)5-6-16-12/h7-9,16H,4-6H2,1-3H3/b12-9-
InChIKeyVOIIGMYUSKJRLD-XFXZXTDPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate (CAS 40129-54-2): Chemical-Class and Core-Identity Baseline for Procurement


Ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate (CAS 40129-54-2) is a substituted 3,4-dihydroisoquinoline bearing an (ethoxycarbonyl)methylene ylidene moiety at the 1-position and methoxy groups at the 6- and 7-positions. It is classified within the dihydroisoquinolinylidene acetate chemotype and is listed as an AldrichCPR screening compound by Sigma-Aldrich . The ylidene-conjugated ester system imparts a planar, delocalized electronic structure that governs its reactivity as a key synthetic intermediate for the construction of annulated dihydroisoquinoline heterocycles and hydrazono derivatives with reported cytotoxic activity [1]. Basic physicochemical parameters include a molecular formula of C₁₅H₁₉NO₄, a molecular weight of 277.31 g/mol, a predicted density of 1.2 ± 0.1 g/cm³, a predicted boiling point of 448.6 ± 45.0 °C, and a calculated LogP of 2.07 .

Why Generic Substitution Fails for Ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate in Synthesis-Driven Procurement


Procurement decisions for ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate cannot rely on simple in-class substitution because the ylidene acetate moiety at the 1-position is the primary driver of its downstream synthetic utility, and this functional handle is not present in the non-ylidene analog (CAS 14028-68-3) or the phosphonate analog (CAS 61170-40-9) [1]. Furthermore, the ethyl ester confers a calculated LogP of 2.07, compared to 1.69 for the corresponding methyl ester (CAS 79641-44-4)—a difference of 0.38 log units that can shift chromatographic retention times and impact partitioning in reactive extraction workups [2]. Interchanging the ethyl ester for the methyl analog without re-optimizing reaction conditions risks altered yields and impurity profiles in multi-step syntheses such as those leading to 2-arylhydrazono and 2-arylpyrrolo[2,1-a]isoquinoline derivatives [1].

Quantitative Differentiation Evidence: Ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate vs. Closest Comparators


LogP Difference of +0.38 Units vs. Methyl Ester Analog Alters Solvent-Partitioning Predictability

The target compound exhibits a calculated LogP of 2.07, versus 1.69 for the methyl ester analog methyl (2Z)-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate (CAS 79641-44-4), representing a +0.38 log unit increase in predicted lipophilicity [1]. This difference is sufficient to measurably alter reversed-phase HPLC retention times and liquid–liquid extraction efficiency during purification. For laboratories building multi-step synthetic routes on this scaffold, substituting the methyl ester without adjusting mobile-phase composition or extraction solvents can introduce yield losses and impurity carry-over.

LogP partition coefficient chromatographic retention

Boiling Point Elevation of +10.0 °C vs. Methyl Ester Distinguishes Thermal Handling Windows

The predicted boiling point of the target ethyl ester is 448.6 ± 45.0 °C (at 760 mmHg), compared to 438.6 ± 45.0 °C for the methyl ester analog (CAS 79641-44-4), yielding a positive shift of approximately +10.0 °C . This differential affects thermal processing windows during solvent removal, distillation, and high-temperature reaction steps. In discovery chemistry workflows where solvent evaporation under reduced pressure is routine, the higher boiling point of the ethyl ester provides a marginally wider thermal operating range before compound degradation or unintended volatilization occurs.

boiling point thermal stability process chemistry

Ylidene Moiety Enables Synthetic Utility Unavailable to the Non-Ylidene (Tetrahydroisoquinolin-1-yl)acetate Analog

The target compound's ylidene (C=C–CO₂Et) functionality enables direct coupling with diazotized anilines to yield 2-(2-arylhydrazono)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetate derivatives (4a–f), and subsequent reaction with α-bromoketones to afford isoquinolinium bromides (7a–f) that are converted to 2-arylpyrrolo[2,1-a]isoquinolines (8a–f) [1]. In contrast, the non-ylidene analog ethyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate (CAS 14028-68-3) lacks the conjugated enamine system and cannot participate in these same annulation cascades without prior dehydrogenation. This functional divergence means the ylidene compound accesses a distinct chemical space of cytotoxic heterocycles, as confirmed by the MCF7, HepG2, and HCT-116 antitumor screening data reported for the derived products.

synthetic intermediate ylidene reactivity heterocycle synthesis

Molecular Weight Advantage of +14.03 Da over Methyl Ester Provides Differentiated Mass Spectrometric Detection

The target compound has a molecular weight of 277.31 g/mol (C₁₅H₁₉NO₄), compared to 263.29 g/mol (C₁₄H₁₇NO₄) for the methyl ester analog (CAS 79641-44-4), a difference of +14.03 Da corresponding to a single methylene unit . In LC-MS reaction monitoring, this mass difference allows unambiguous MS identification of starting material vs. product in reactions where both esters could theoretically be present as contaminants or byproducts. For laboratories running parallel synthetic campaigns with both ester variants, the distinct m/z signals prevent cross-contamination misassignment in high-throughput screening workflows.

molecular weight mass spectrometry LC-MS

Sub-Micromolar Binding Affinity Reported for Close Structural Analog with 3,3-Dimethyl-7-hydroxy Substitution at Dopamine D₁A Receptor

A closely related analog—ethyl (2Z)-(7-hydroxy-6-methoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate (BindingDB ID: BDBM48945)—demonstrated an EC₅₀ of 0.0490 nM at the human dopamine D₁A receptor in a functional assay curated by the Vanderbilt Screening Center [1]. While this value pertains to the 3,3-dimethyl-7-hydroxy analog rather than the target compound itself, it establishes that the dihydroisoquinolinylidene acetate scaffold can achieve single-digit picomolar functional potency at therapeutically relevant GPCR targets. The target compound (CAS 40129-54-2), bearing 6,7-dimethoxy substitution and lacking the 3,3-dimethyl motif, serves as a synthetic entry point for installing the 3,3-dialkyl and 7-hydroxy modifications that confer D₁ PAM activity, as evidenced by patent literature describing dihydroisoquinoline derivatives as dopamine D₁ receptor positive allosteric modulators [2].

dopamine D1 receptor GPCR allosteric modulation

High-Confidence Application Scenarios for Ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate Based on Verified Differentiation Evidence


Synthesis of Annulated Dihydroisoquinoline Heterocycle Libraries for Anticancer Screening

This compound is the documented starting material for constructing 2-arylpyrrolo[2,1-a]isoquinoline and 2-(2-arylhydrazono) derivatives that have been evaluated in vitro against MCF7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and HCT-116 (colorectal carcinoma) cell lines, with doxorubicin as a reference standard [1]. The ylidene functionality is essential for the diazotization-coupling and annulation cascades; the non-ylidene analog (CAS 14028-68-3) cannot access this product class without additional synthetic steps. Procurement of the ylidene compound directly enables entry into this biologically validated chemical space, whereas purchasing the non-ylidene analog would necessitate a dehydrogenation step that adds time, cost, and yield losses to the synthetic route.

Building Block for Dopamine D₁ Receptor Positive Allosteric Modulator (PAM) Lead Optimization

Close structural analogs of this compound bearing 3,3-dialkyl and 7-hydroxy modifications have demonstrated picomolar functional potency (EC₅₀ = 0.0490 nM) at the human dopamine D₁A receptor [2]. Patent literature identifies dihydroisoquinoline derivatives as D₁ receptor PAM scaffolds with potential applications in neurological and psychiatric disorders [3]. The target compound provides a versatile starting scaffold for systematic SAR exploration at the 3,3-, 6-, and 7-positions, with the 6,7-dimethoxy substitution pattern serving as a synthetic handle for subsequent O-demethylation to hydroxy groups that enhance target engagement.

Chromatographic Method Development and Analytical Reference Standard Procurement

The +0.38 LogP differential and +10 °C boiling point differential versus the methyl ester analog (CAS 79641-44-4) necessitate distinct HPLC and GC analytical method parameters . For laboratories that synthesize both ester variants in parallel, the 14 Da molecular weight difference provides unambiguous MS identification . Procuring the correct ester variant with verified purity (95+% by NMR, HPLC, GC as reported by Bidepharm ) is critical for generating reliable calibration curves and avoiding cross-contamination in multi-analyte LC-MS workflows.

Reactive Intermediate for Isoquinolinium Salt Synthesis in Medicinal Chemistry

The ylidene acetate moiety reacts with α-bromoketones to form isoquinolinium bromides that serve as versatile intermediates for further heterocycle construction [1]. This reactivity profile is unique to the ylidene isomer; the tetrahydroisoquinoline analog (CAS 14028-68-3) would require prior oxidation to achieve comparable reactivity. For CROs and academic medicinal chemistry groups executing multi-step parallel synthesis, the ability to generate isoquinolinium salts in a single step from the ylidene starting material directly reduces step count and increases library throughput compared to alternative routes.

Quote Request

Request a Quote for Ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.